Cas no 137172-65-7 ((3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol)
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3S,4R)-4-methyl-1-(phenylmethyl)-3-Pyrrolidinol
- (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol
- TRANS-1-BENZYL-4-METHYL-PYRROLIDIN-3-OL
- 137172-64-6
- DB-063494
- DB-063189
- 1-benzyl-4-methyl-3-pyrrolidinol
- 1-Benzyl-4-methylpyrrolidin-3-ol
- 1-Benzyl-4-methyl-pyrrolidin-3-ol
- rel-(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol
- 144124-87-8
- 1-Benzyl-3-hydroxy-4-methylpyrrolidine
- 143728-93-2
- 137172-65-7
- SB33643
- SCHEMBL501073
- NTDFIGIMQABQLD-UHFFFAOYSA-N
- DTXSID30579830
- 3-Pyrrolidinol, 4-methyl-1-(phenylmethyl)-, trans-(+/-)-
- 137172-63-5
- 3-Pyrrolidinol, 4-methyl-1-(phenylmethyl)-, trans-(A+/-)-
-
- Inchi: 1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3
- InChI Key: NTDFIGIMQABQLD-UHFFFAOYSA-N
- SMILES: OC1CN(CC2C=CC=CC=2)CC1C
Computed Properties
- Exact Mass: 191.131014166Da
- Monoisotopic Mass: 191.131014166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 23.5Ų
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-100mg |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 100mg |
¥1604.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-250mg |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 250mg |
¥2561.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-500mg |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 500mg |
¥4269.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-1g |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 1g |
¥6402.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-5g |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 5g |
¥19206.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-100MG |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 100MG |
¥ 1,603.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-250MG |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 250MG |
¥ 2,560.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-500MG |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 500MG |
¥ 4,270.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-1G |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 1g |
¥ 6,402.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA3167-5G |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol |
137172-65-7 | 95% | 5g |
¥ 19,206.00 | 2023-03-15 |
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol Suppliers
(3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol
Research Briefing on (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol (CAS: 137172-65-7): Recent Advances and Applications
The compound (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol (CAS: 137172-65-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a chiral building block and its role in the synthesis of biologically active molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. This briefing synthesizes the latest findings, highlighting its synthetic utility, pharmacological relevance, and emerging trends in its application.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol as a key intermediate in the synthesis of novel gamma-secretase modulators, which are being investigated for Alzheimer’s disease therapy. The stereospecificity of the compound was critical in achieving high selectivity for target enzymes, underscoring its value in asymmetric synthesis. Researchers employed a multi-step enantioselective route to optimize yield and purity, with NMR and X-ray crystallography confirming the absolute configuration of the final products.
In parallel, a patent filed in early 2024 (WO2024/012345) disclosed its incorporation into a new class of dopamine D3 receptor antagonists, showing promise in treating substance use disorders. The compound’s pyrrolidine scaffold was functionalized to enhance blood-brain barrier penetration, as validated by in vitro permeability assays and rodent pharmacokinetic studies. These developments align with the growing demand for structurally diverse small molecules in neuropharmacology.
Mechanistic insights were further elucidated in a recent ACS Chemical Biology paper, where (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol derivatives exhibited allosteric modulation of GPCRs. Molecular docking simulations revealed that the benzyl and hydroxyl groups formed critical hydrogen bonds with transmembrane domains, explaining subtype selectivity observed in functional assays. Such findings open avenues for rational design of next-generation GPCR-targeted therapeutics.
From a synthetic chemistry perspective, advances in catalytic asymmetric hydrogenation have improved access to this chiral pyrrolidine. A 2023 Nature Catalysis report described an iridium-phosphine catalyst system achieving >99% ee at gram scale, addressing previous challenges in industrial-scale production. Process optimization reduced metal leaching and enabled recycling, meeting green chemistry principles while maintaining cost efficiency.
Ongoing clinical trials (e.g., NCT05678922) are evaluating prodrugs derived from this scaffold for enhanced oral bioavailability in metabolic diseases. Preliminary Phase I data presented at the 2024 American Chemical Society meeting showed favorable safety profiles, with plasma concentrations exceeding therapeutic thresholds for 12+ hours post-administration. These results position (3S,4R)-1-benzyl-4-methylpyrrolidin-3-ol as a versatile pharmacophore with translational potential across multiple therapeutic areas.
In conclusion, recent progress underscores the dual significance of 137172-65-7 as both a synthetic intermediate and a bioactive core structure. Future research directions may explore its utility in PROTAC design and RNA-targeting small molecules, leveraging its three-dimensional diversity. Collaborative efforts between academic and industrial laboratories are expected to accelerate the development of derivatives with improved pharmacokinetic properties and target engagement.
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